molecular formula C9H10F3N B13970101 N,2-dimethyl-N-(trifluoromethyl)aniline

N,2-dimethyl-N-(trifluoromethyl)aniline

Cat. No.: B13970101
M. Wt: 189.18 g/mol
InChI Key: IAAPANAOXXJFDL-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(trifluoromethyl)aniline (IUPAC name: N-methyl-2-(trifluoromethyl)aniline) is a fluorinated aromatic amine with the molecular formula C₈H₈F₃N and a molecular weight of 175.154 g/mol . The compound features a trifluoromethyl (-CF₃) group at the ortho position and a methyl group on the nitrogen atom. Its structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. For instance, it serves as a precursor in synthesizing cholinesterase inhibitors (e.g., methyl(phenyl)carbamate derivatives with IC₅₀ values as low as 1.97 µM for butyrylcholinesterase (BChE) inhibition) and antimalarial quinoline derivatives .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

N,2-dimethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-7-5-3-4-6-8(7)13(2)9(10,11)12/h3-6H,1-2H3

InChI Key

IAAPANAOXXJFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N,2-Dimethyl-N-(trifluoromethyl)aniline

Direct Trifluoromethylation of N,2-Dimethylaniline

A recent and efficient approach involves the direct trifluoromethylation of N-methylaniline derivatives using trifluoromethyl sulfonate salts and silver fluoride under mild conditions. According to a procedure reported in the Royal Society of Chemistry supplemental data, N-methylaniline is reacted with sodium trifluoromethanesulfinate (CF3SO2Na) and triphenylphosphine (PPh3) in acetonitrile, followed by the addition of silver fluoride (AgF) and heating at 50 °C for 5 hours. This one-pot method yields this compound as a colorless oil with an 82% yield after purification by column chromatography. The reaction proceeds under nitrogen atmosphere in a glovebox, highlighting the sensitivity of reagents involved.

Key Reaction Conditions:

Reagent Amount (equiv.) Notes
N-Methylaniline 1.0 Substrate
Sodium trifluoromethanesulfinate (CF3SO2Na) 1.5 CF3 source
Triphenylphosphine (PPh3) 3.0 Activator
Silver fluoride (AgF) 4.5 Fluoride source
Solvent Acetonitrile (MeCN) 2.5 mL per 0.5 mmol substrate
Temperature 50 °C 5 hours reaction time

This method is notable for its operational simplicity, mild conditions, and relatively high yield, making it attractive for laboratory-scale synthesis of trifluoromethylated anilines.

Multi-Step Synthetic Routes via Nitration, Methylation, and Reduction

Several industrially relevant methods rely on classical aromatic substitution reactions, including nitration, methylation, and reduction steps, often starting from substituted benzene derivatives.

Nitration and Methylation of Benzotrifluoride Derivatives

A Chinese patent (CN117843497A) describes a three-step industrial process starting from benzotrifluoride:

  • Nitration: Benzotrifluoride undergoes nitration with concentrated nitric and sulfuric acids at 40–60 °C to yield a nitro-substituted intermediate.
  • Methylation: The nitro intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of strong bases such as butyllithium or lithium diisopropylamide (LDA) at low temperatures (-20 to -30 °C).
  • Reduction: The nitro group is reduced to an amino group using zinc powder in acetic acid or catalytic hydrogenation with palladium on charcoal under hydrogen atmosphere.

This route yields 2-methyl-3-trifluoromethylaniline, a close structural analog, with high purity and good yield (up to 86% in methylation step). The process is designed for scalability and cost-effectiveness, avoiding highly toxic reagents and complicated separations.

Summary Table of Key Steps:

Step Reaction Type Reagents/Conditions Yield/Notes
1. Nitration Electrophilic aromatic substitution Concentrated HNO3/H2SO4, 40–60 °C Controlled addition of nitrating agents
2. Methylation Alkylation Dimethyl sulfate or methyl iodide, LDA or n-BuLi, -20 to -30 °C 86% yield (crude product)
3. Reduction Nitro to amine Zinc powder (600–2000 mesh), acetic acid, 50–70 °C or Pd/C hydrogenation High purity amino product

This method is advantageous for industrial production due to the use of relatively inexpensive reagents and avoidance of harsh fluorination steps.

Reductive Dechlorination of Chlorinated Intermediates

European patent EP0039810A1 discloses a method for preparing 2-trifluoromethylaniline derivatives by reductive dechlorination of chlorinated nitro or amino compounds. The process involves:

  • Starting from 2-nitro-5-chloro-trifluoromethylbenzene or its amino derivative.
  • Catalytic hydrogenation using palladium on carbon (5% Pd) in methanol with triethylamine as an acid acceptor.
  • Reaction conditions: 50 °C, 30 bar hydrogen pressure, for 3 hours.
  • Workup includes filtration, solvent removal, and distillation to isolate the trifluoromethylaniline.

This method achieves yields of about 78%, with the product characterized by boiling point 61–63 °C at 15 mbar and refractive index $$n_D^{20}$$ 1.4819.

This route is industrially relevant for producing trifluoromethyl aniline intermediates used in dye manufacture and other applications. However, it requires handling of high-pressure hydrogenation equipment and chlorinated intermediates.

Alternative Multi-Step Routes via Isocyanate Intermediates

US patent US6333434B1 describes a multi-step synthesis involving:

  • Nitration of benzotrichlorides with sulfuric and fuming nitric acid.
  • Conversion to trichloromethylphenyl isocyanates via chlorination of methylphenyl isocyanate.
  • Reaction of the isocyanate with anhydrous hydrofluoric acid, followed by hydrolysis to yield trifluoromethylaniline hydrofluoride.
  • Liberation of free aniline by base treatment.

Reduction of nitro groups to amines is achieved chemically (hydrazine hydrate, tin(II) chloride, iron, etc.) or catalytically (Raney nickel or palladium catalysts) under mild conditions (20–100 °C, 1–50 bar hydrogen pressure).

Though effective, this method involves multiple stages and hazardous reagents such as hydrofluoric acid, limiting its practicality.

Recent Advances: Metallaphotocatalytic Coupling

A cutting-edge method reported in Nature (2024) demonstrates the use of nickel/photoredox catalysis for the modular synthesis of N-trifluoroalkyl anilines, including complex trifluoromethylated derivatives. This method uses:

  • Nitroarenes,
  • Tertiary alkylamines,
  • Redox-active esters,
  • Trifluoropropene as a trifluoromethyl source.

The reaction proceeds under mild photocatalytic conditions with high chemo- and regioselectivity, yielding intricate N-trifluoroalkyl anilines in good yields (~76%). This method allows the introduction of trifluoromethyl groups with additional functionalization, expanding the scope for pharmaceutical applications.

While promising, this approach is more suited for complex molecule synthesis rather than bulk production.

Comparative Summary of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Advantages Limitations
Direct trifluoromethylation N-Methylaniline CF3SO2Na, PPh3, AgF, MeCN, 50 °C, 5 h 82 Mild, one-pot, high yield Requires glovebox, AgF expensive
Nitration-Methylation-Reduction Benzotrifluoride HNO3/H2SO4 nitration, dimethyl sulfate methylation, Zn/AcOH reduction ~86 (methylation step) Scalable, cost-effective Multi-step, low temperature control needed
Reductive dechlorination 2-Nitro-5-chloro-trifluoromethylbenzene Pd/C, H2, triethylamine, MeOH, 50 °C, 30 bar H2 78 Industrially established High pressure, chlorinated intermediates
Isocyanate route Benzotrichlorides HF, nitration, hydrolysis, catalytic reduction Not specified Access to various trifluoromethyl anilines Multi-step, hazardous reagents
Metallaphotocatalytic coupling Nitroarenes, alkylamines, trifluoropropene Ni/photoredox catalysis, mild conditions ~76 Highly selective, modular Complex setup, less suited for bulk

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

N,2-dimethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism by which N,2-dimethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl Substitution

The position of the -CF₃ group significantly impacts activity:

Compound Substituent Position Key Properties/Activity Reference
N-methyl-2-(trifluoromethyl)aniline Ortho (2-) High BChE inhibition (IC₅₀ = 1.97 µM for derivative 4c); low cytotoxicity in diamide derivatives
3-(Trifluoromethyl)aniline Meta (3-) Low activity in calixarene derivatives; no significant biological enhancement observed
4-(Trifluoromethyl)aniline Para (4-) Moderate BChE inhibition (IC₅₀ ~50 µM); used in sulfonylurea synthesis

Key Insight : The ortho effect enhances bioactivity due to reduced basicity and optimized steric interactions, as seen in 2-(trifluoromethyl)aniline derivatives .

Nitrogen Substitution Variants

Varying N-substituents alter electronic and steric profiles:

Compound N-Substituent Key Properties/Activity Reference
N-methyl-2-(trifluoromethyl)aniline Methyl High activity in cholinesterase inhibitors; used in Sonogashira coupling for antimalarial quinolines
N,N-Dimethyl-2-nitroaniline Dimethyl Lower BChE inhibition compared to N-methyl-N-phenyl derivatives; nitro group reduces basicity
N-Methyl-2-nitro-4-(trifluoromethyl)aniline Methyl + nitro Used in safety studies; exhibits higher molecular weight (234.18 g/mol) and potential toxicity

Key Insight: N-Methyl substitution balances steric bulk and electron donation, whereas nitro groups (-NO₂) may reduce activity due to increased electrophilicity .

Halogenated and Functionalized Derivatives

Halogenation and functional group addition modulate reactivity:

Compound Functional Group Key Properties/Activity Reference
N-methyl-2-(trifluoromethyl)aniline -CF₃ High thermal stability; used in trifluoromethylated drug candidates
4-Chloro-3-(trifluoromethyl)aniline -Cl + -CF₃ Intermediate in diarylurea synthesis; moderate activity in cocrystallization studies
3,5-Bis(trifluoromethyl)aniline Dual -CF₃ Forms triarylamines with high steric demand; limited solubility in polar solvents

Key Insight : Dual -CF₃ groups enhance lipophilicity but may compromise solubility, while chlorine improves crystallinity in cocrystals .

Q & A

Q. What are the common synthetic routes for N,2-dimethyl-N-(trifluoromethyl)aniline, and how can their yields be optimized?

Methodological Answer:

  • Three-component aminoselenation : Reacting arynes with selenium reagents (e.g., PhSeSePh) and amines under controlled conditions. For example, derivatives of this compound (e.g., compound 4n in ) are synthesized via this route. Optimization involves catalyst selection (e.g., Pd or Cu), solvent polarity adjustments (DMF or THF), and temperature modulation (80–120°C) .
  • Halogenation-coupled cross-coupling : Bromination of precursor anilines using N-bromosuccinimide (NBS) in DMF (60°C, 2 hours), followed by coupling with methyl or trifluoromethyl groups via palladium-catalyzed reactions (e.g., tetrakis(triphenylphosphine)palladium(0)) .
  • Yield optimization strategies :
    • Catalyst tuning : Transition-metal catalysts (e.g., Pd(0)) enhance coupling efficiency.
    • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign methyl (δ 2.1–2.5 ppm) and aromatic proton environments.
    • ¹⁹F NMR : Confirms the trifluoromethyl group (δ ~-60 ppm) .
  • X-ray crystallography : Resolves molecular geometry and substituent orientation. SHELX programs (e.g., SHELXL) refine crystal structures using Mo Kα radiation .
  • FT-IR and UV-Vis spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) and electronic transitions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks) .

Q. How do the dimethyl and trifluoromethyl substituents influence solubility and stability?

Methodological Answer:

  • Solubility :
    • The trifluoromethyl group increases hydrophobicity, reducing water solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for reactions.
    • Dimethylamino groups enhance solubility in moderately polar solvents (e.g., dichloromethane) .
  • Stability :
    • Light-sensitive due to the aromatic amine core. Store in amber vials under inert gas (N₂/Ar).
    • Stability under acidic/basic conditions should be tested via pH-controlled degradation studies .

Advanced Questions

Q. How do electronic effects of the trifluoromethyl group dictate reactivity in electrophilic substitution?

Methodological Answer:

  • Inductive withdrawal : The -CF₃ group withdraws electron density via σ-bonds, deactivating the aromatic ring and directing electrophiles to meta/para positions.
  • Resonance effects : Minimal resonance donation due to the electronegativity of fluorine.
  • Basicity reduction : The -CF₃ group decreases the amine’s basicity (pKa ~1–2 units lower than unsubstituted anilines), as seen in analogous p-(trifluoromethyl)aniline derivatives .
  • Experimental validation : Competitive electrophilic substitution (e.g., nitration) with regiochemical analysis via HPLC or GC-MS .

Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Simulate NMR/IR spectra using B3LYP/6-311++G(d,p) basis sets. Adjust for solvent effects (e.g., PCM model).
    • Compare frontier molecular orbitals (HOMO/LUMO) with UV-Vis data to validate electronic transitions .
  • Troubleshooting steps :
    • Re-examine experimental conditions (e.g., solvent purity, concentration).
    • Cross-validate with alternative techniques (e.g., X-ray vs. neutron diffraction) .

Q. What strategies improve yields in multi-step syntheses of this compound?

Methodological Answer:

  • Stepwise optimization :

    • Bromination : Optimize NBS stoichiometry (1.05–1.2 equiv.) and reaction time (2–4 hours) .
    • Cross-coupling : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃) .
  • In-line monitoring : Use TLC or inline IR to track intermediate formation.

  • Workflow :

    StepKey ParametersYield Optimization
    BrominationNBS in DMF, 60°CExcess NBS, anhydrous conditions
    CouplingPd(0), 80°CLigand-to-Pd ratio (3:1)
    PurificationC18 columnGradient elution (ACN/H₂O)

Q. How are SHELX programs applied in structural analysis of this compound?

Methodological Answer:

  • SHELXL refinement :
    • Input .hkl files from diffraction data (Cu/Mo Kα sources).
    • Adjust parameters (e.g., thermal displacement, occupancy) for anisotropic refinement.
    • Validate via R-factor convergence (<5%) .
  • Case study : Derivatives like N,2-dimethyl-N-(trifluoromethyl)anilinium salts () use SHELX for bond-length analysis (C-N: ~1.35 Å; C-F: ~1.33 Å) .

Q. Table 1: Synthetic Routes Comparison

MethodKey Reagents/ConditionsYield RangeReference
Three-component aminoselenationArynes, PhSeSePh, amines, 80°C60–75%
Bromination-cross couplingNBS, Pd(0), DMF, 60–80°C70–85%

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Data for AnaloguesApplication to Target Compound
¹⁹F NMRδ -60 to -65 ppm (CF₃)Confirm -CF₃ substitution position
X-rayC-C bond lengths: 1.39–1.42 ÅResolve steric effects of -N(CH₃)₂
DFT (B3LYP)HOMO-LUMO gap: ~5.2 eVPredict reactivity in substitutions

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